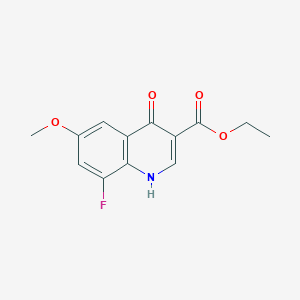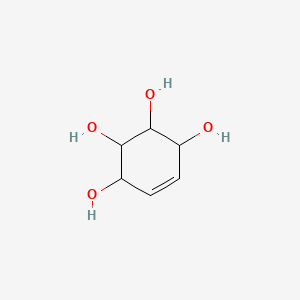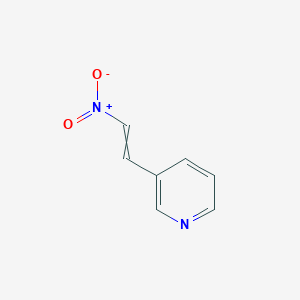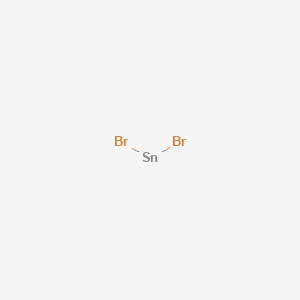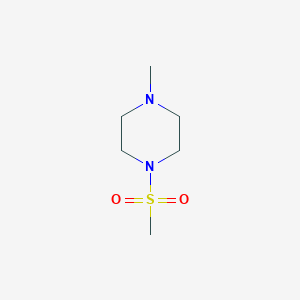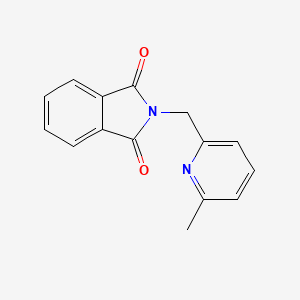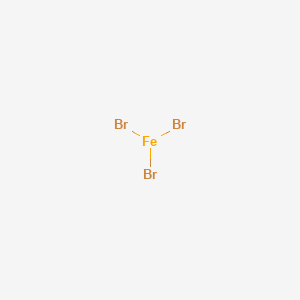
iron(III)bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iron(III)bromide, also known as iron(III) bromide, is a chemical compound with the formula FeBr₃. This red-brown, odorless compound is primarily used as a Lewis acid catalyst in the halogenation of aromatic compounds. It dissolves in water to form acidic solutions and is known for its distinctive reddish-brown color in its solid state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: iron(III)bromide can be synthesized through the direct reaction between iron and bromine. This reaction is highly exothermic, generating significant heat energy. The chemical equation for this reaction is: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process in which a substance changes from a solid to a gas or vapor without first becoming a liquid .
Industrial Production Methods: In industrial settings, ferric bromide is often produced by treating iron metal with bromine gas. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The compound can also be prepared by the reaction of iron(III) oxide with hydrobromic acid, followed by purification .
Analyse Chemischer Reaktionen
Types of Reactions: iron(III)bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in organic chemistry, converting alcohols to ketones.
Reduction: It can be reduced to ferrous bromide (FeBr₂) at temperatures above 200°C.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols, and the reaction is typically carried out under mild conditions.
Reduction: The reduction process requires elevated temperatures.
Substitution: Aromatic compounds and bromine are common reagents, with ferric bromide acting as a catalyst.
Major Products:
Oxidation: Ketones
Reduction: Ferrous bromide and bromine gas
Substitution: Brominated aromatic compounds
Wissenschaftliche Forschungsanwendungen
iron(III)bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a Lewis acid catalyst in organic synthesis, particularly in the bromination of aromatic compounds.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
iron(III)bromide exerts its effects primarily through its role as a Lewis acid. It accepts electron pairs from other molecules, facilitating various chemical reactions. In the bromination of aromatic compounds, ferric bromide activates bromine molecules, making them more reactive and enabling the substitution of hydrogen atoms with bromine atoms on the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
iron(III)bromide is often compared with other iron halides, such as:
Ferric chloride (FeCl₃): More stable than ferric bromide due to the greater oxidizing power of chlorine.
Ferrous bromide (FeBr₂): A lower oxidation state of iron, less commonly used as a catalyst.
Ferric iodide (FeI₃): Not stable, as iron(III) will oxidize iodide ions.
This compound’s unique properties, such as its ability to act as a Lewis acid catalyst and its distinctive red-brown color, make it a valuable compound in various chemical processes.
Eigenschaften
Molekularformel |
Br3Fe |
|---|---|
Molekulargewicht |
295.56 g/mol |
IUPAC-Name |
tribromoiron |
InChI |
InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
FEONEKOZSGPOFN-UHFFFAOYSA-K |
Kanonische SMILES |
[Fe](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B8816673.png)

